Quercetin-7-olate 3,4'-bissulfate(3-)
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Overview
Description
Quercetin-7-olate 3,4'-bissulfate(3-) is a flavonoid oxoanion arising from deprotonation of the sulfate and 7-hydroxy groups of quercetin 3,4'-bissulfate; major species at pH 7.3. It is a flavonoid oxoanion and an aryl sulfate oxoanion. It is a conjugate base of a quercetin 3,4'-bissulfate.
Scientific Research Applications
Metabolic Characterization and Biological Activities
Metabolic Characterization : Quercetin-7-olate 3,4'-bissulfate(3-) and related compounds are characterized by analyzing their chromatographic behavior and spectral data. This helps in understanding their metabolic significance and structural properties (Dueñas et al., 2012).
Biophysical Properties : The biophysical properties of sulfated quercetin derivatives, including their antiradical and reducing capabilities, have been explored, indicating that these compounds retain considerable biological activity and may differ markedly in their biological effects compared to native compounds (Valentová et al., 2017).
Cellular Uptake and Biological Effects : The sulfation of flavonoids like quercetin alters their cell uptake, antiradical activity, and other biological effects in vitro. For instance, quercetin 3'-O-sulfate shows different biological activity compared to its nonsulfated counterpart, highlighting the significant role of sulfation in modulating these properties (Roubalová et al., 2015).
Therapeutic Applications and Stability
Hepatoprotective Effects : Quercetin sulfates, like quercetin-5',8-disulfonate, have demonstrated hepatoprotective effects and improved bioavailability, suggesting their potential as chemopreventive and chemotherapeutic agents for liver diseases (Cui et al., 2013).
Antimicrobial Activity : Compounds like quercetin-7,4'-disulphate have shown antimicrobial activity against a range of organisms, indicating their potential in antimicrobial treatments (Ogundipe et al., 2001).
Stability and Cytostatic Effect : Derivatives of quercetin, such as 3,7-Bis-O-Pivaloxymethyl (POM) quercetin, have shown remarkable stability and cytostatic effects against cancer cell lines, indicating the importance of chemical modifications like sulfation in enhancing the stability and biological effectiveness of quercetin (Kim et al., 2012).
Properties
Molecular Formula |
C15H7O13S2-3 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
[2-hydroxy-4-(7-hydroxy-5-oxido-4-oxo-3-sulfonatooxychromen-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C15H10O13S2/c16-7-4-9(18)12-11(5-7)26-14(15(13(12)19)28-30(23,24)25)6-1-2-10(8(17)3-6)27-29(20,21)22/h1-5,16-18H,(H,20,21,22)(H,23,24,25)/p-3 |
InChI Key |
MUUFJLJGMRBUTO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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